N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a sulfamoyl group
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . ENTs are involved in the transport of nucleosides across cell membranes, which are essential for nucleotide synthesis. By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways .
Pharmacokinetics
The irreversible nature of its inhibitory effect suggests that once the compound binds to its target, it remains bound, potentially leading to a prolonged effect .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to a disruption in nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various cellular processes that rely on these biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-fluorophenylpiperazine with an appropriate sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with a butyramide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the sulfamoyl and butyramide groups.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoylphenyl)butyramide: Similar structure but with variations in the substituents on the phenyl ring.
Uniqueness
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-2-5-22(28)25-18-8-10-19(11-9-18)31(29,30)24-12-13-26-14-16-27(17-15-26)21-7-4-3-6-20(21)23/h3-4,6-11,24H,2,5,12-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICIPGEZYOPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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